molecular formula C11H13N3 B1403686 1-(4-ethylphenyl)-1H-pyrazol-5-amine CAS No. 1368947-90-3

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1403686
CAS No.: 1368947-90-3
M. Wt: 187.24 g/mol
InChI Key: CSGWHUXAILWQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction between 4-ethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole ring.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-ethylphenyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-ethylphenyl)-1H-pyrazol-5-amine has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-ethylphenyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

    1-phenyl-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    1-(4-methylphenyl)-1H-pyrazol-5-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-(4-chlorophenyl)-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

2-(4-ethylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGWHUXAILWQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-ethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(4-ethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-ethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(4-ethylphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.